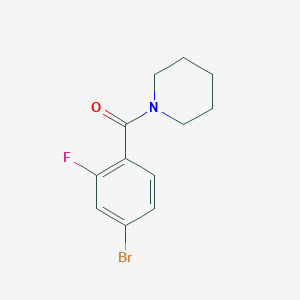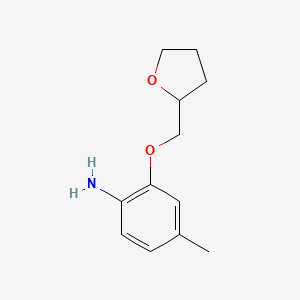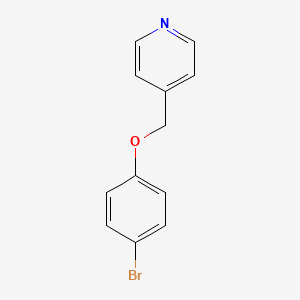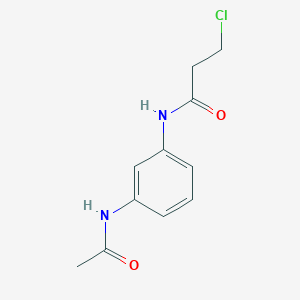
Pinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pinic acid, also known as 2,2-dimethyl-3-carboxycyclobutanecarboxylic acid, is an organic compound with the molecular formula C9H14O4 . It belongs to the class of cyclic dicarboxylic acids . It is derived from rosin and is soluble in ethanol, ether, and hydrocarbons, but insoluble in water .
Synthesis Analysis
The synthesis of this compound has been studied in the context of photo-oxidation in the aqueous phase under acidic and basic pH conditions . The process involves the OH-oxidation of this compound . Another method involves the use of sulfuric acid .
Molecular Structure Analysis
The molecular formula of this compound is C9H14O4 . It has an average mass of 186.205 Da and a mono-isotopic mass of 186.089203 Da .
Chemical Reactions Analysis
This compound undergoes photo-oxidation in the aqueous phase . This process is known to contribute to the formation of aqueous secondary organic aerosols . The yields of the oxidation products of this compound show a drastic difference under acidic and basic pH conditions .
Physical And Chemical Properties Analysis
This compound is a crystalline dicarboxylic acid . It is soluble in ethanol, ether, and hydrocarbons, but insoluble in water .
Scientific Research Applications
Atmospheric Chemistry and Aerosol Formation
- Formation from Ozonolysis of α- and β-Pinene : Pinic acid, identified as a C9 dicarboxylic acid, is formed as a condensed-phase product from the ozonolysis of α- and β-pinene. It's a key element in aerosol formation through nucleation in the atmosphere (Jenkin, Shallcross, & Harvey, 2000).
- Role in Secondary Organic Aerosol (SOA) Formation : Research conducted in Duke Forest, North Carolina, highlights that this compound, as an oxidation product of α-pinene, contributes significantly to SOA formation. This is relevant for understanding global atmospheric chemistry (Bhat & Fraser, 2007).
- Vapor Pressures and Atmospheric Impact : Studies on the vapor pressures of aerosol species like this compound provide insights into their contribution to particulate matter in the atmosphere. Understanding these properties is crucial for atmospheric science (Bilde & Pandis, 2001).
Chemical Properties and Applications
- This compound in Aqueous Phase Oxidation : Investigating the aqueous-phase OH-oxidation of this compound reveals how it contributes to atmospheric processes under various pH conditions, showcasing its chemical versatility (Amorim et al., 2021).
- Molecular Interaction Studies : Understanding the molecular interactions of this compound with other compounds like sulfuric acid helps in exploring the mechanisms of cluster growth and aerosol formation. This is crucial for atmospheric modeling and prediction (Elm et al., 2014).
- Application in Microextraction Techniques : The development of methods like hollow fiber liquid phase microextraction for analyzing this compound in aerosols signifies its importance in analytical chemistry and environmental monitoring (Hyder et al., 2012).
Biological and Agricultural Applications
- Herbicidal and Fungicidal Activities : Synthesis of this compound-based compounds has demonstrated significant herbicidal and fungicidal activities, indicating its potential application in agriculture and pest control (Yu-ning, 2013).
- Growth Regulation in Plants : Some derivatives of this compound show potential as plant growth regulators, offering a new avenue for enhancing agricultural productivity (Gui-sha, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Future research could focus on the impact of pH on the reaction mechanisms and product yields of Pinic acid . The photochemistry of organic acids like this compound is known to contribute to the formation of aqueous secondary organic aerosols , and understanding this process could have significant implications for atmospheric science .
properties
CAS RN |
473-73-4 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
(1R,3S)-3-(carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-9(2)5(4-7(10)11)3-6(9)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 |
InChI Key |
LEVONNIFUFSRKZ-WDSKDSINSA-N |
Isomeric SMILES |
CC1([C@@H](C[C@H]1C(=O)O)CC(=O)O)C |
SMILES |
CC1(C(CC1C(=O)O)CC(=O)O)C |
Canonical SMILES |
CC1(C(CC1C(=O)O)CC(=O)O)C |
Other CAS RN |
28664-02-0 |
Pictograms |
Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-diethylethanamine](/img/structure/B1346731.png)





![N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide](/img/structure/B1346755.png)




![10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile](/img/structure/B1346777.png)
